molecular formula C7H8BrNS B2593029 2-Amino-3-bromo-6-methylbenzene-1-thiol CAS No. 1557904-87-6

2-Amino-3-bromo-6-methylbenzene-1-thiol

Cat. No.: B2593029
CAS No.: 1557904-87-6
M. Wt: 218.11
InChI Key: XORBZSKSZZQABN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methylbenzene-1-thiol is a useful research compound. Its molecular formula is C7H8BrNS and its molecular weight is 218.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-3-bromo-6-methylbenzene-1-thiol serves as a precursor in the synthesis of complex molecules and materials. For instance, it has been utilized in the solid-phase synthesis of benzothiazolyl compounds, where its thiol function binds to resins and is acylated, leading to the formation of benzothiazoles upon cleavage and cyclisation (Mourtas, Gatos, & Barlos, 2001). This methodology underscores the compound's utility in facilitating the construction of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Catalysis

In catalytic processes, this compound has been shown to participate in aminoarenethiolate-copper(I)-catalyzed aminations, demonstrating its role in carbon-nitrogen bond formation reactions. Such catalytic activities are crucial for creating amines, which are fundamental building blocks in organic synthesis and drug discovery (Jerphagnon, van Klink, de Vries, & van Koten, 2005).

Ligands and Affinity Materials

The compound's utility extends to serving as a ligand or affinity material in biochemical applications. Its derivatives have been synthesized for use as ligands in the separation of enzymes via affinity chromatography, illustrating the compound's versatility in biochemical research and its potential in purifying biologically relevant molecules (Orgeret, Seillier, Gautier, Defaye, & Driguez, 1992).

Corrosion Inhibition

Moreover, derivatives of this compound have been explored as corrosion inhibitors for metals, highlighting the compound's application in materials science and engineering to protect against chemical degradation (Verma, Quraishi, & Singh, 2015). This application is crucial for extending the lifespan of materials in corrosive environments.

Properties

IUPAC Name

2-amino-3-bromo-6-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORBZSKSZZQABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.